2-Iodo-1-methoxy-4-nitronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-methoxy-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-16-11-8-5-3-2-4-7(8)10(13(14)15)6-9(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSOITAPPJSAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo 1 Methoxy 4 Nitronaphthalene and Analogous Structures
De Novo Synthetic Routes to Functionalized Naphthalenes
The from-scratch, or de novo, synthesis of the naphthalene (B1677914) skeleton is a powerful approach for creating complex and specifically substituted derivatives. This strategy builds the fused ring system from simpler, non-naphthalenic precursors, allowing for the precise placement of functional groups from the outset.
Cycloaddition and Annulation Strategies
Cycloaddition and annulation reactions are cornerstone strategies for constructing the naphthalene ring system. These methods involve the formation of the bicyclic aromatic structure through ring-forming reactions.
The Diels-Alder [4+2] cycloaddition is a classic and effective method for synthesizing naphthalene derivatives. researchgate.net This reaction typically involves a diene reacting with a dienophile to form a six-membered ring. For instance, substituted benzynes can react with cyclopentadienones in a Diels-Alder cycloaddition, which, after the extrusion of a small molecule like carbon monoxide, yields a functionalized naphthalene core. researchgate.net A more modern approach involves the visible-light-mediated dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes, which creates structurally diverse bicyclo[2.2.2]octa-2,5-diene scaffolds that can be precursors to polysubstituted naphthalenes. nih.govchemrxiv.org This method is notable for its use of abundant feedstock chemicals and its ability to generate three-dimensional complexity from flat aromatic compounds. nih.gov
Annulation strategies build a new ring onto an existing one. A notable example is the triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes, which proceeds at room temperature and tolerates a wide range of functional groups. researchgate.net Gold(I)-catalyzed cyclization of alkenyl carbonyl compounds also provides a route to various substituted naphthalenes. nih.gov Furthermore, an efficient regioselective naphthoannulation strategy has been developed to fuse a newly formed naphthalene ring at its 1,2- and 3,4- positions to two different heterocycles, showcasing the versatility of annulation methods. nih.gov
Table 1: Overview of Cycloaddition and Annulation Strategies for Naphthalene Synthesis
| Strategy | Reactants | Conditions | Key Features | References |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | Substituted benzynes + Cyclopentadienones | Reflux in acetone (B3395972) or benzene (B151609) | Forms functionalized naphthalenes via CO extrusion. | researchgate.net |
| Dearomative [4+2] Cycloaddition | 2-Acyl naphthalenes + Styrenes | Visible-light, sensitizer | High yields of bicyclic intermediates; late-stage modification possible. | nih.govchemrxiv.org |
| Triflimide-Catalyzed Benzannulation | Arylacetaldehydes + Alkynes | HNTf₂ catalyst, room temperature | High functional group tolerance; direct and efficient. | researchgate.net |
| Aryne [4+2] Cycloaddition | 2-Pyrones + o-Silylaryl triflates | Cesium fluoride, 50 °C | Efficient synthesis of multisubstituted naphthalenes. | rsc.org |
| Linear Annulation | 2,3-Naphthalyne | Generated in situ | Used for the synthesis of linear polycyclic aromatic hydrocarbons like naphthacene. | acs.org |
Rearrangements and Condensation Reactions
Rearrangement and condensation reactions offer alternative pathways to the naphthalene core, often involving intramolecular transformations or the joining of molecular fragments.
Condensation reactions are widely employed in industrial syntheses. For example, β-naphthalene sulfonic acid undergoes a condensation reaction with formaldehyde (B43269) to produce naphthalene sulfonic acid formaldehyde condensates, which are used as dispersants and water reducers for cement. researchgate.netgoogle.com The process typically involves the sulfonation of naphthalene, followed by condensation with formaldehyde at elevated temperatures (e.g., 95-120°C). researchgate.netgoogle.com Similarly, Schiff base monomers can be synthesized through the condensation of diamine naphthalenes with various aldehydes, which can then be polymerized. researchgate.net The Haworth synthesis is a classic multi-step process that involves the Friedel-Crafts acylation of benzene with succinic anhydride (B1165640), followed by reduction, ring closure, and aromatization to yield the naphthalene skeleton. pharmdbm.comiptsalipur.org
Rearrangements within naphthalene precursors can also lead to novel structures. For instance, the Scholl reaction of certain carbazole (B46965) derivatives can be controlled to proceed with or without a 1,2-aryl shift, allowing for the selective synthesis of different naphthalene-fused azahelicenes. elsevierpure.com In a more unusual case, a 1,8-nitronaphthalene carboxylic acid derivative was observed to undergo an unprecedented rearrangement, leading to the fragmentation of the naphthalene ring under mild conditions due to steric strain between the substituents. acs.org
Electrocyclization Approaches for Polysubstituted Naphthalenes
Electrocyclization reactions provide a powerful and regioselective method for synthesizing polysubstituted naphthalenes under mild conditions.
A prominent method involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This reaction can be initiated by various electrophiles, including iodine (I₂), iodine monochloride (ICl), and N-bromosuccinimide (NBS). nih.gov The process is highly regioselective and accommodates a wide range of functional groups. For example, the cyclization of 1-aryl-3-alkyn-2-ones with iodine yields 3-iodo-2-naphthols in excellent yields. nih.gov The reaction proceeds by the electrophile activating the alkyne, followed by an intramolecular attack from the arene ring to form the naphthalene system. This method has been successfully extended to synthesize more complex polycyclic systems like carbazoles. nih.gov
Gold(I) catalysts have also been shown to be effective in the cyclization of alkenyl carbonyl compounds to produce a variety of substituted naphthalenes. nih.gov This process is believed to involve the oxophilic activation of the carbonyl group by the Au(I) catalyst, followed by cyclization and dehydration to form the aromatic naphthalene ring. nih.govcampushomepage.com
Table 2: Electrocyclization of Arene-Containing Propargylic Alcohols
| Electrophile | Temperature | Solvent | Yield | Notes | Reference |
|---|---|---|---|---|---|
| I₂ | Room Temp | CH₃CN | High | Standard condition for iodonaphthalenes. | nih.gov |
| ICl | -78 °C to Room Temp | CH₂Cl₂ | Higher than I₂ | Reaction is very fast, complete upon addition. | nih.gov |
| Br₂ | Room Temp | CH₃CN | 89% | Excellent yield for bromonaphthalenes. | nih.gov |
| NBS | 50 °C | CH₃CN | Lower | Requires higher temperature. | nih.gov |
Targeted Functionalization of the Naphthalene Core
When a naphthalene scaffold is already available, direct functionalization is a common strategy to introduce necessary substituents. The synthesis of 2-iodo-1-methoxy-4-nitronaphthalene from a pre-existing methoxynaphthalene would rely on precise control over iodination and nitration reactions.
Regioselective Iodination Methods for Naphthalene Derivatives
Introducing an iodine atom onto a naphthalene ring with high regioselectivity is crucial for synthesizing specific isomers. The position of iodination is heavily influenced by the directing effects of existing substituents and the choice of iodinating agent and reaction conditions.
For electron-rich naphthalene derivatives such as 2-naphthol (B1666908) and 2-naphthylamine, regioselective C1 chalcogenylation (including sulfanylation and selenylation) can be achieved using a system of iron(III) chloride (FeCl₃) and potassium iodide (KI). thieme-connect.comthieme-connect.com Mechanistic studies suggest that Fe(III) oxidizes iodide ions to produce molecular iodine (I₂), which is the active catalyst in the C-H functionalization process. thieme-connect.comthieme-connect.com Another approach uses N-iodosuccinimide (NIS) or molecular iodine in an aqueous micellar solution for the iodocyclization of 2-allyl-1-naphthols, which proceeds via a 5-exo-trig pathway. researchgate.net
Direct iodination of activated aromatic compounds, including naphthalene, can be performed efficiently using iodine in the presence of a Fe(NO₃)₃·1.5N₂O₄/charcoal system at room temperature. researchgate.net For halogenated aromatic compounds, silver salts like Ag₂SO₄, AgSbF₆, and AgBF₄ in combination with I₂ provide access to valuable iodoarenes, with regioselectivity depending on the specific silver salt and substituents present. nih.gov
Table 3: Selected Reagents for Regioselective Iodination of Naphthalene Derivatives
| Reagent/System | Substrate Type | Selectivity | Conditions | Reference |
|---|---|---|---|---|
| I₂ / FeCl₃ / KI | 2-Naphthols, 2-Naphthylamines | C1 (ortho to -OH/-NH₂) | 110 °C, DMSO, air atmosphere | thieme-connect.comthieme-connect.com |
| NIS | 2-Allyl-1-naphthols | 5-exo-trig cyclization | 0 °C to room temp, MeCN | researchgate.net |
| I₂ / Fe(NO₃)₃·1.5N₂O₄/Charcoal | Activated aromatics | Regioselective | Room temp, CH₂Cl₂ | researchgate.net |
| I₂ / Ag₂SO₄ | Chlorinated phenols | Ortho to -OH | Dichloromethane | nih.gov |
Nitration Strategies for Naphthalene Systems
Nitration is a classic electrophilic aromatic substitution reaction. In the case of naphthalene, the reaction typically yields a mixture of 1-nitronaphthalene (B515781) (α-nitro) and 2-nitronaphthalene (B181648) (β-nitro). The ratio of these isomers is highly dependent on the nitrating agent and reaction conditions.
Electrophilic nitration, often using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), preferentially yields 1-nitronaphthalene. nih.govacs.org The nitronium ion (NO₂⁺) formed in this mixture attacks the more activated α-position of the naphthalene ring. acs.org Studies have shown that the ratio of α- to β-nitronaphthalene can vary significantly, from as high as 29 down to 9, depending on the specific nitrating agent used. worldscientific.com
Alternative nitration methods have also been explored. Charge-transfer nitration, which can occur with nitric acid and an oxidant, proceeds under much milder conditions than traditional electrophilic nitration. nih.govacs.org Other nitrating species like nitrogen dioxide and peroxynitrous acid (HOONO) can also nitrate (B79036) naphthalene. nih.govacs.org Interestingly, nitration with HOONO can follow two different pathways: an electrophilic route that mainly gives 1-nitronaphthalene and another pathway that preferentially yields 2-nitronaphthalene. nih.govresearchgate.net
For a substrate like 1-methoxynaphthalene, the methoxy (B1213986) group is a strong activating, ortho-para directing group. Therefore, nitration would be expected to occur at the ortho (position 2) or para (position 4) positions. The presence of a directing group profoundly influences the regiochemical outcome of the nitration reaction.
Directed Introduction of Methoxy Functionality in Naphthalene Derivatives
The introduction of a methoxy group onto a naphthalene scaffold can significantly influence the molecule's properties, including its lipophilicity and interactions with biological targets. ontosight.ai While specific methods for the direct methoxylation to form this compound are not extensively detailed in the provided context, general strategies for introducing methoxy groups into naphthalene derivatives often rely on nucleophilic aromatic substitution or other multi-step synthetic sequences. ontosight.airesearchgate.net For instance, the synthesis of certain 6-methoxynaphthalene derivatives has been achieved starting from naphthalene precursors belonging to the arylpropanoic acid family. researchgate.net
A common synthetic route to this compound involves the iodination of a pre-existing 1-methoxy-4-nitronaphthalene (B51467) precursor. This highlights a strategy where the methoxy and nitro groups are installed prior to the introduction of the iodine atom. The synthesis of 1-methoxy-4-nitronaphthalene itself can be achieved through various means, often involving nitration of a methoxynaphthalene derivative. For example, the nitration of 1-cyano-4-methoxynaphthalene using nitric acid in acetic anhydride yields 4-cyano-1-methoxy-2-nitronaphthalene, demonstrating a method for introducing a nitro group to a methoxy-substituted naphthalene. prepchem.com
The following table summarizes a relevant reaction for the synthesis of a methoxy- and nitro-substituted naphthalene derivative:
| Starting Material | Reagents | Product | Yield | Reference |
| 1-cyano-4-methoxynaphthalene | 100% Nitric acid, Acetic anhydride, Sulfuric acid | 4-cyano-1-methoxy-2-nitronaphthalene | 77% | prepchem.com |
Transition Metal-Catalyzed Synthetic Approaches
Transition metal catalysis has become an indispensable tool in organic synthesis for the construction of complex molecules, offering high efficiency and selectivity. researchgate.net Various metals have been employed to facilitate the synthesis and functionalization of naphthalene derivatives.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. Several highly substituted naphthalenes can be synthesized in a one-pot reaction by treating arenes with alkynes in the presence of palladium acetate (B1210297) and silver acetate. nih.gov This method utilizes a twofold aryl C-H bond activation to construct the naphthalene core. nih.gov
Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes has also been developed. nih.gov This process involves an intramolecular dearomative Heck-type insertion to form π-allylpalladium intermediates that can be captured by various nucleophiles, leading to functionalized spirooxindoles in high yields. nih.gov Furthermore, palladium catalysis has been employed for the direct triflation of naphthyl amides and ketones at the C8 position, a reaction for which benzophenone (B1666685) was identified as a suitable ligand. rsc.org
The following table highlights a palladium-catalyzed reaction for naphthalene synthesis:
| Reactants | Catalyst System | Product Type | Reference |
| Arenes and Alkynes | Palladium acetate, Silver acetate | Highly substituted naphthalenes | nih.gov |
Homogeneous gold catalysis has emerged as a powerful method for constructing carbocycles. researchgate.net Gold(I)-catalyzed cycloisomerization of propargylic esters provides a novel route to unsymmetrically substituted naphthalenes through a cascade reaction involving tandem migrations. nih.gov Another gold-catalyzed approach involves a 6-endo-dig carbocyclization of an alkyne with a pendent diazo group, offering an efficient synthesis of multi-functionalized naphthalene derivatives under mild conditions. nih.govnih.gov This reaction proceeds through a vinyl gold carbene intermediate. nih.govnih.gov
Gold catalysts, in the presence of a halide scavenger, can also catalyze the transfer of carbene groups to naphthalene, resulting in a mixture of products from either C-H bond insertion or addition to a double bond. researchgate.netbeilstein-journals.orgnih.gov Additionally, a gold-catalyzed dearomatization reaction of β-naphthol derivatives via intramolecular hydroalkylation of alkynes has been described to produce various spironaphthalenones. acs.org
A variety of other transition metals have been successfully utilized in the synthesis of functionalized naphthalenes.
Copper: Copper-catalyzed protocols offer efficient one-pot or sequential methods for synthesizing multifunctional naphthalenes from substrates like 2-bromo-aldehydes and active methylene (B1212753) compounds. researchgate.net These reactions can proceed via a domino Knoevenagel condensation/C-arylation/1,2-addition sequence. researchgate.net Copper(II) complexes derived from naphthalene-based Schiff bases have also been synthesized and characterized. rsc.org
Zinc: A combined-acid system using a zinc(II) salt (ZnI₂ or Zn(OTf)₂) and p-toluenesulfonic acid has been shown to be effective for catalytic intramolecular hydroarylation, leading to tetrahydronaphthalene derivatives. rsc.org Zinc triflate also catalyzes the reaction of arylhydrazines with 3-butynol to form aryl-substituted pyrazolines, which can be oxidized to pyrazoles. organic-chemistry.org
Rhodium: Rhodium-catalyzed C-H activation has been used for the synthesis of perinaphthenones. researchgate.net Electrochemical rhodium-catalyzed C-H annulation with alkynes has emerged as a sustainable method for constructing heterocycles. researchgate.net
Platinum: Platinum-catalyzed 6-endo intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates provides an efficient route to functionalized naphthalenes. nih.govacs.org Platinum bisphosphine complexes with dichalcogen-derivatized naphthalene ligands have also been prepared. nih.gov
Nickel: While palladium catalysis is often dominated by electronic effects, nickel catalysis can be influenced by coordinating functional groups. youtube.com This difference in sensitivity can be exploited for selective transformations. youtube.com
The following table provides a summary of various metal-catalyzed strategies for naphthalene synthesis:
| Metal | Reaction Type | Substrates | Product Type | Reference |
| Copper | Domino Annulation | 2-bromo-aldehydes, β-ketoesters | Substituted Naphthalenes | researchgate.net |
| Zinc | Intramolecular Hydroarylation | - | Tetrahydronaphthalene derivatives | rsc.org |
| Rhodium | C-H Activation | - | Perinaphthenones | researchgate.net |
| Platinum | Intramolecular Hydroarylation | Ethyl (E)-2-ethynyl/alkynyl cinnamates | Functionalized Naphthalenes | nih.govacs.org |
C-H Bond Functionalization Strategies for Naphthalene Derivatives
Direct C-H bond functionalization has become a powerful and step-economical tool in organic synthesis, allowing for the introduction of functional groups without the need for pre-functionalized starting materials. researchgate.netresearchgate.net
A significant challenge in C-H functionalization is achieving site selectivity, especially for remote C-H bonds. researchgate.net Directing groups play a crucial role by coordinating to a metal catalyst and bringing it into proximity with a specific C-H bond, thereby facilitating its activation. researchgate.netresearchgate.net The choice of the directing group is critical for controlling the regioselectivity of the reaction. researchgate.net
Various functional groups, such as carbonyls, amides, and phosphines, have been employed as directing groups in the functionalization of naphthalene derivatives. anr.frresearchgate.netacs.org For example, the carbonyl group in 1-carbonylnaphthalenes can direct regioselective oxygenation or halogenation. anr.fr Picolinamide has been used as a directing group for the cyanation of naphthalenes. researchgate.net
The following table summarizes examples of directing group-assisted C-H functionalization of naphthalenes:
| Directing Group | Metal Catalyst | Functionalization | Position | Reference |
| Carbonyl | Palladium | Oxygenation/Halogenation | - | anr.fr |
| Picolinamide | - | Cyanation | - | researchgate.net |
| Tertiary Phosphine | Ruthenium | Alkylation/Formylation | C5 | acs.org |
Hydride Shift Mediated C(sp3)–H Bond Functionalization/Aromatization Sequences
A powerful and efficient strategy for constructing complex cyclic and polycyclic molecules involves the functionalization of typically inert C(sp3)–H bonds mediated by a hydride shift. researchgate.net This methodology is notable for its ability to proceed under metal-free conditions, often catalyzed by Lewis or Brønsted acids, and for its high degree of atom and step economy. researchgate.net The process is essentially an internal redox reaction where a hydride shift is a key step in the mechanism. researchgate.netresearchgate.net
Aromatization can serve as a potent driving force to initiate the hydride transfer, overcoming previous limitations of such reactions. researchgate.netresearchgate.net For instance, easily prepared p-quinone methides have been utilized to trigger a researchgate.netchemistryviews.org-hydride transfer followed by cyclization to generate spirochromanes. researchgate.net Researchers have also developed Brønsted acid-catalyzed double C(sp3)–H bond functionalizations where successive researchgate.netchemistryviews.org-hydride shifts lead to the formation of tricyclic fused pyran derivatives with excellent yields and high diastereoselectivity. researchgate.net
This approach is particularly valuable for creating complex polycycles that are otherwise challenging to synthesize using conventional methods. researchgate.net The reaction cascade, which can involve multiple C(sp3)–H bond functionalizations in a single operation, allows for the rapid assembly of intricate molecular architectures from simpler precursors. researchgate.netresearchgate.net
Enantioselective Synthesis of Chiral Naphthalene Derivatives
The synthesis of axially chiral compounds, including naphthalene derivatives, is of significant interest due to their potential applications in drug discovery and the development of advanced chiral materials. chemistryviews.org Axially chiral molecules with multiple stereogenic axes, in particular, represent an opportunity to greatly expand the available chemical space for these applications. chemistryviews.org However, the catalytic stereoselective construction of such complex molecules, especially those with more than two stereogenic axes connected to a single aromatic ring, presents a considerable synthetic challenge. chemistryviews.orgresearchgate.net
Recent advancements have provided innovative methods to assemble various stereogenic axes with a high degree of enantiocontrol, opening new avenues for designing functional molecules with unique properties. researchgate.net
Catalytic Stereoselective Preparation of Axially Chiral Polysubstituted Naphthalenes
A noteworthy breakthrough in this area is the development of a method for synthesizing triaxially chiral polysubstituted naphthalene derivatives. chemistryviews.org This approach utilizes a sequential reaction sequence that begins with a Nickel(II)-catalyzed Diels-Alder reaction of isobenzofurans, followed by a dehydrative aromatization reaction promoted by triflic acid (TfOH). chemistryviews.orgresearchgate.net
In this modular approach, 1,3-biarylisobenzofuran derivatives are reacted with β-aryl-substituted α,β-unsaturated N-acyl pyrazoles. chemistryviews.org The use of a Ni(OTf)2 catalyst in conjunction with chiral ligands was found to dramatically increase both the reactivity and the stereoselectivity of the Diels-Alder reaction. researchgate.net This sequence allows for the synthesis of a series of naphthalenes possessing three stereogenic axes on one of the benzene rings, achieving excellent enantioselectivities and diastereoselectivities. chemistryviews.orgresearchgate.net The utility of this method has been demonstrated on a gram scale, highlighting its potential for practical applications. chemistryviews.org
Table 1: Performance of Ni(II)-Catalyzed Diels-Alder/Aromatization Sequence
| Catalyst System | Solvent | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Ni(OTf)2 / L1 | DCM | 98% | 94% | 15:1 |
| --- | --- | 76% (gram scale) | 92% | --- |
Data sourced from multiple experimental examples. chemistryviews.orgresearchgate.net
This method is not only effective but also provides a pathway to novel chiroptical organic materials. For example, a circularly polarized luminescence (CPL)-active dye with a high fluorescence quantum efficiency and a significant luminescence dissymmetry factor was prepared using this strategy. chemistryviews.org
Green Chemistry Principles in Naphthalene Synthesis
The principles of green chemistry aim to make chemical processes safer and more environmentally sustainable by reducing waste, saving energy, and using less toxic, renewable materials. vapourtec.com These principles are increasingly important in the synthesis of all chemical compounds, including naphthalenes. Key tenets include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis. vapourtec.comacs.org
One of the core principles is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org Addition reactions, for example, are considered to have 100% atom economy. youtube.com Another principle is the avoidance or minimization of unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste. acs.org
The choice of solvent is also critical, as solvents can account for 50-80% of the mass in a standard batch chemical operation and contribute significantly to the environmental impact. acs.org Green chemistry encourages avoiding solvents where possible or replacing hazardous solvents with safer alternatives like water or ionic liquids. youtube.com
In the context of naphthalene synthesis, hydrothermal condensation represents a green approach for producing high-purity, symmetrically substituted naphthalene bisimides. rsc.org This method involves the condensation of monoamines with a corresponding bisanhydride in water at elevated temperatures (e.g., 180–200 °C) and the resulting autogenous pressure. rsc.org This process proceeds quantitatively without the need for organic solvents, catalysts, or a large excess of the amine reactants, which is a significant improvement over traditional methods that are often harsh and toxic. rsc.org Such advancements demonstrate the practical application of green chemistry principles to create more sustainable synthetic routes for valuable naphthalene-based compounds. rsc.org
Reaction Mechanisms and Reactivity Studies of 2 Iodo 1 Methoxy 4 Nitronaphthalene Analogues
Electrophilic Aromatic Substitution (EAS) Regioselectivity in Substituted Naphthalenes
Naphthalene (B1677914) generally undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). libretexts.orgwordpress.com The position of substitution on the naphthalene ring is influenced by the stability of the carbocation intermediate, with the 1-position (alpha) being kinetically favored over the 2-position (beta) in many cases. libretexts.orgwordpress.comonlineorganicchemistrytutor.com This preference is attributed to the formation of a more stable arenium ion intermediate during alpha-attack, which can be stabilized by a greater number of resonance structures that retain a complete benzene ring. wordpress.comyoutube.com
Influence of Nitro, Methoxy (B1213986), and Iodo Substituents on EAS Regioselectivity
The presence of substituents on the naphthalene ring significantly directs the position of incoming electrophiles. The directing effects of these groups are a combination of their electronic (resonance and inductive) and steric properties.
Methoxy Group (-OCH3): The methoxy group is a potent activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com It donates electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate formed during electrophilic attack. libretexts.org This stabilization is most effective when the attack occurs at the positions ortho and para to the methoxy group.
Nitro Group (-NO2): Conversely, the nitro group is a strong deactivating group and a meta-director. pressbooks.pubyoutube.com It withdraws electron density from the ring, making it less reactive towards electrophiles. youtube.com The deactivating nature of the nitro group directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing nitro group. youtube.com
Iodo Group (-I): Halogens like iodine are deactivating groups yet are ortho, para-directors. libretexts.orgpressbooks.pub While their inductive effect withdraws electron density, their ability to donate a lone pair of electrons through resonance stabilizes the arenium ion intermediate at the ortho and para positions. libretexts.org
In a polysubstituted naphthalene like 2-iodo-1-methoxy-4-nitronaphthalene, the regioselectivity of a hypothetical EAS reaction would be a complex interplay of these directing effects. The powerful activating effect of the methoxy group would likely dominate, directing an incoming electrophile to its ortho and para positions. However, the existing substituents already occupy key positions, and the strong deactivating effect of the nitro group would further complicate the reactivity.
Mechanistic Insights into EAS Pathways
The mechanism of electrophilic aromatic substitution proceeds through a two-step process:
Formation of a Sigma Complex (Arenium Ion): The aromatic ring's π-electrons attack an electrophile (E+), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The stability of the intermediate sigma complex is a crucial factor in determining the reaction's regioselectivity and rate. youtube.commasterorganicchemistry.com For naphthalene, attack at the α-position leads to a more stable intermediate with more resonance structures that preserve one of the aromatic rings. wordpress.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr) in Halogenated and Nitrated Naphthalene Systems
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com The presence of groups like nitro (-NO2) ortho or para to a leaving group, such as a halogen, makes the aromatic ring electrophilic enough to be attacked by a nucleophile. wikipedia.orgyoutube.com
The mechanism for SNAr reactions is generally a two-step addition-elimination process:
Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The electron-withdrawing group is crucial for stabilizing the negative charge of this intermediate. youtube.commasterorganicchemistry.com
Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
In the context of this compound, the nitro group at the 4-position would strongly activate the ring towards nucleophilic attack. The iodine atom at the 2-position is a potential leaving group. The ortho relationship between the nitro group and the iodo substituent would facilitate the stabilization of the Meisenheimer complex, making an SNAr reaction at the C-2 position plausible.
| Reactant | Nucleophile | Product | Conditions |
| 1-chloro-2,4-dinitronaphthalene | Methoxide | 1-methoxy-2,4-dinitronaphthalene | Methanol, heat |
| 1-fluoro-4-nitronaphthalene | Ammonia | 4-nitro-1-naphthylamine | Aqueous ammonia, heat |
| 2-bromo-1-nitronaphthalene | Azide | 2-azido-1-nitronaphthalene | DMF, heat |
Cross-Coupling Reactions Involving Iodinated Naphthalene Derivatives
Iodinated naphthalene derivatives are valuable substrates for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling and Related Protocols
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. researchgate.netnih.gov Aryl iodides are particularly reactive in these couplings. Iodinated naphthalenes can be efficiently coupled with a variety of boronic acids and their esters to form biaryl compounds and other complex structures. researchgate.netthieme-connect.de The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product |
| 1-Iodonaphthalene | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 1-Phenylnaphthalene |
| 2-Bromonaphthalene | Naphthalene-1-boronic acid | Pd(OAc)2, SPhos, K3PO4 | 1,2'-Binaphthyl |
| 2-Iodo-6-methoxynaphthalene | 4-Formylphenylboronic acid | PdCl2(dppf), K2CO3 | 6-Methoxy-2-(4-formylphenyl)naphthalene |
Other Metal-Catalyzed Cross-Couplings of Iodonaphthalenes
Besides the Suzuki-Miyaura coupling, iodonaphthalenes can participate in a range of other metal-catalyzed cross-coupling reactions:
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgnih.gov Iodonaphthalenes readily undergo Sonogashira coupling to produce alkynylnaphthalenes. organic-chemistry.org
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. Iodonaphthalenes can be used to introduce naphthyl groups onto alkenes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Iodonaphthalenes can be aminated using this methodology.
Carbonylative Cross-Coupling: In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a carbonyl group between the naphthalene ring and the coupled partner, leading to the formation of naphthyl ketones and amides. rsc.org
These reactions highlight the versatility of iodinated naphthalenes as building blocks in organic synthesis, allowing for the construction of a wide array of functionalized naphthalene derivatives.
Photochemistry of Nitronaphthalene Derivatives
The introduction of a nitro group to the naphthalene core significantly influences its photochemical behavior, leading to rapid and efficient excited-state deactivation pathways.
Excited State Dynamics and Ultrafast Intersystem Crossing
Upon photoexcitation, nitronaphthalene derivatives exhibit ultrafast intersystem crossing (ISC) from the initial singlet excited state (S₁) to the triplet manifold (Tₙ). acs.orgnih.gov This process is remarkably efficient, often occurring on a sub-picosecond timescale. For instance, studies on 1-nitronaphthalene (B515781) and its derivatives, including 1-methoxy-4-nitronaphthalene (B51467), have shown that the S₁ state decays in less than a picosecond, primarily through ISC to a higher-lying triplet state (Tₙ), which then internally converts to the lowest triplet state (T₁). acs.orgnih.gov
Femtosecond transient absorption experiments on 2-methyl-1-nitronaphthalene (B1630592) and 2-nitronaphthalene (B181648) have demonstrated that excitation populates a Franck-Condon singlet state that decays via two main channels with lifetimes under 200 femtoseconds. acs.org The predominant pathway involves intersystem crossing to a triplet state, while a minor channel leads to an intramolecular charge-transfer state. acs.org The efficiency of this ISC is attributed to the small energy gap between the S₁ and Tₙ states and the specific region of the potential energy surface accessed upon excitation. acs.orgresearchgate.net Ab initio nonadiabatic molecular dynamics studies on 2-nitronaphthalene have further elucidated two distinct ISC pathways, highlighting that minimal electronic and nuclear rearrangement is required for the dominant singlet-to-triplet transition. nih.govdocumentsdelivered.com This inherent property of the nitro group to facilitate rapid ISC is a defining characteristic of nitronaphthalene photophysics. researchgate.net
The photophysical pathways of 1-methoxy-4-nitronaphthalene are similar to those of 1-nitronaphthalene, involving ultrafast intersystem crossing to a triplet state, regardless of solvent polarity. acs.orgnih.gov This contrasts with amino-substituted nitronaphthalenes, where the excited-state evolution is highly dependent on the solvent. acs.orgnih.gov
Table 1: Excited State Lifetimes of Nitronaphthalene Derivatives
| Compound | Solvent | Lifetime (fs) | Decay Channel |
|---|---|---|---|
| 2-methyl-1-nitronaphthalene | Cyclohexane | < 200 | Intersystem Crossing |
| 2-nitronaphthalene | Cyclohexane | < 200 | Intersystem Crossing |
Role of Molecular Oxygen and Radical Species in Photodegradation
Molecular oxygen plays a significant role in the photodegradation of nitronaphthalene derivatives, often by quenching the excited triplet state and participating in the formation of reactive oxygen species. researchgate.netnih.gov The triplet state of 1-nitronaphthalene (³1NN) is efficiently quenched by molecular oxygen, with a bimolecular quenching rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹. acs.orgacs.org This interaction can lead to the formation of singlet oxygen (¹O₂) and other radical species like the hydroperoxyl radical (HO₂•) and potentially the hydroxyl radical (•OH) in aqueous environments. acs.orgacs.orgnih.gov
The presence of oxygen can, however, also reduce the photodegradation quantum yield of some nitronaphthalenes. For example, the photodegradation of 1-nitronaphthalene and 2-methyl-1-nitronaphthalene is significantly reduced in the presence of oxygen. researchgate.net This is attributed to the scavenging of radical species by molecular oxygen. researchgate.net In contrast, 2-nitronaphthalene is relatively photochemically inert under both aerobic and anaerobic conditions. researchgate.net The interaction of the excited triplet state with other species, such as nitrite (B80452) ions, can also lead to the formation of radical species like nitrogen dioxide (•NO₂). rsc.orgnih.gov
Photochemical Reaction Pathways and Identification of Intermediates
The photochemical reactions of nitronaphthalenes proceed through a series of steps involving short-lived intermediates. fiveable.me Upon light absorption, the primary process is the formation of the excited singlet state, which rapidly undergoes intersystem crossing to the triplet state. fiveable.me This triplet state is a key intermediate that can undergo various reactions.
For 1-nitronaphthalene, laser flash photolysis studies have identified the triplet state as the precursor to further reactions. acs.orgacs.org In the presence of halide anions, electron transfer from the halide to the triplet 1-nitronaphthalene can occur, leading to the formation of dihalogen radical anions. acs.orgacs.org In the presence of nitrite, the excited triplet state of 1-nitronaphthalene can oxidize nitrite to nitrogen dioxide, which can then react with another molecule of excited 1-nitronaphthalene to form dinitronaphthalene isomers. rsc.orgnih.gov
In the case of peri-substituted nitronaphthalenes, such as 1-methyl-8-nitronaphthalene, photoinduced reactions can involve intramolecular hydrogen abstraction or nitro-nitrite rearrangement, leading to the formation of diradical intermediates. acs.org The metabolism of 1-nitronaphthalene can also proceed through different pathways, forming various metabolites including epoxides, diols, and thioether conjugates. researchgate.net
Thermal Rearrangements and Cyclization Reactions
Thermal rearrangements of aromatic hydrocarbons, including naphthalene derivatives, are unimolecular reactions that occur at high temperatures and involve the reorganization of the aromatic ring structure. wikipedia.org These can be either isomerizations, leading to a permanent change in the molecular skeleton, or automerizations, where atoms are scrambled without a net change in the aromatic system. wikipedia.org
Cyclization reactions provide a powerful tool for the synthesis of substituted naphthalenes. Electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I₂), or N-bromosuccinimide (NBS) allows for the regioselective preparation of a variety of substituted naphthalenes under mild conditions. nih.govyoutube.com This methodology has been successfully applied to produce 3-iodo-2-naphthols and can accommodate various functional groups. nih.govyoutube.com Gold(I)-catalyzed cyclization of alkenyl carbonyl compounds also offers a route to substituted naphthalenes. acs.org Furthermore, a base-catalyzed cyclization of (E)-monofluoroenynes has been developed for the site-specific synthesis of 3-fluoro-1-substituted-naphthalenes. acs.org
Reaction Kinetics and Rate Constants of Substituted Naphthalene Transformations
The kinetics of reactions involving substituted naphthalenes are influenced by the nature and position of the substituents. For instance, the rate constants for the gas-phase reactions of alkylnaphthalenes with nitrate (B79036) radicals have been measured, showing a dependence on the alkyl substituent. acs.org The reaction proceeds through the initial addition of the radical to form an adduct, which can then either decompose back to the reactants or react with nitrogen dioxide to form products. acs.org
The kinetics of the Friedel-Crafts reaction of naphthalene with para-substituted benzenesulfonyl chlorides have also been studied, revealing the influence of substituents on the rate constants of the elementary steps. elsevierpure.com In the photochemistry of 1-nitronaphthalene in aqueous solution, the quenching rate constant of the triplet state by halide anions varies significantly depending on the halide, with the rate increasing from chloride to bromide to iodide. acs.orgnih.gov The decay of the triplet state is also pH-dependent. acs.orgnih.gov The rate of adsorption of 1-nitronaphthalene onto activated carbon has been shown to follow a mixed-order model. researchgate.net
Table 2: Quenching Rate Constants of Triplet 1-Nitronaphthalene (³1NN) by Halide Anions in Aqueous Solution (pH ~6.5)
| Quencher | Rate Constant (M⁻¹ s⁻¹) |
|---|---|
| Chloride (Cl⁻) | (2.9 ± 0.4) × 10⁴ |
| Bromide (Br⁻) | (7.5 ± 0.2) × 10⁸ |
| Iodide (I⁻) | (1.1 ± 0.1) × 10¹⁰ |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodo 1 Methoxy 4 Nitronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Naphthalene (B1677914) Structuresvaia.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds, including complex substituted naphthalenes. vaia.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. For a molecule like 2-Iodo-1-methoxy-4-nitronaphthalene, with its distinct substituents on the naphthalene core, NMR spectroscopy allows for the precise assignment of each proton and carbon atom.
One-Dimensional (¹H, ¹³C) NMR Spectroscopy for Structural Assignment
One-dimensional NMR spectroscopy is fundamental for the initial structural assessment of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a typical deuterated solvent like CDCl₃, the methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, expected in the range of δ 3.9-4.1 ppm. The aromatic protons on the naphthalene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. Based on the substitution pattern, the proton at C-3 would likely appear as a singlet, while the protons on the unsubstituted ring would show characteristic doublet of doublets or multiplet signals, typically in the downfield region of δ 7.0-8.5 ppm. The electron-withdrawing nitro group and the iodine atom significantly influence the chemical shifts of adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the attached functional groups. The methoxy carbon is typically found around δ 55-60 ppm. docbrown.info The carbon bearing the iodine (C-2) would be shifted upfield due to the heavy atom effect, while the carbons attached to the nitro (C-4) and methoxy (C-1) groups would be significantly deshielded, appearing further downfield. Aromatic carbons generally resonate in the δ 110-160 ppm range.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | Singlet | - |
| H5, H6, H7, H8 | Multiplets (7.0-8.5) | - |
| -OCH₃ | Singlet (3.9-4.1) | - |
| C1 | - | Downfield (Deshielded) |
| C2 | - | Upfield (Shielded by I) |
| C3 | - | Aromatic Region |
| C4 | - | Downfield (Deshielded by NO₂) |
| C4a, C8a | - | Aromatic Region (Quaternary) |
| C5, C6, C7, C8 | - | Aromatic Region |
| -OC H₃ | - | ~55-60 |
Two-Dimensional (COSY, HSQC, HMBC, TOCSY) NMR Techniques for Connectivity and Spin Systemsyoutube.comyoutube.com
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to establish the connectivity between the protons on the unsubstituted ring of the naphthalene core, helping to trace the spin system. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This technique allows for the unambiguous assignment of which proton is attached to which carbon, for instance, linking the methoxy proton signal to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). youtube.com HMBC is vital for connecting the different fragments of the molecule. For example, it could show correlations from the methoxy protons to C-1, and from the H-3 proton to C-1, C-2, C-4, and C-4a, thus confirming the substitution pattern on the first ring.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a coupled spin system. This would be particularly useful for identifying all the protons belonging to the unsubstituted aromatic ring, even if their signals are overlapped.
Variable Temperature (VT-NMR) Studies for Conformational Dynamics and Bond Rotationox.ac.ukblogspot.com
Substituted naphthalenes can exhibit restricted bond rotation, leading to conformational isomers (rotamers). In this compound, steric hindrance between the bulky iodine atom at C-2 and the methoxy group at C-1, as well as the nitro group at C-4, can restrict rotation around the C1-O bond.
Variable Temperature (VT) NMR experiments can provide insight into these dynamic processes. ox.ac.uk At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. By lowering the temperature, the rate of this rotation can be slowed down. If the energy barrier to rotation is high enough, the exchange can be "frozen" on the NMR timescale, leading to the appearance of separate signals for each conformer. blogspot.com Analyzing the spectra at different temperatures allows for the determination of the energy barrier for bond rotation and provides information about the conformational preferences of the molecule. blogspot.comresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₈INO₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition.
Calculated Molecular Weight and Exact Mass
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈INO₃ |
| Molecular Weight (g/mol) | 329.09 |
| Calculated Exact Mass (Da) | 328.9549 |
The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule would likely include the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), a methyl radical (-CH₃, 15 Da), and the iodine atom (-I, 127 Da).
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identificationnih.govnih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.
For this compound, these techniques are used to confirm the presence of its key functional groups.
Nitro Group (NO₂): The nitro group exhibits two characteristic strong stretching vibrations. The asymmetric stretch (νas(NO₂)) is typically found in the range of 1500-1560 cm⁻¹, and the symmetric stretch (νs(NO₂)) appears around 1335-1370 cm⁻¹.
Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group are expected around 2850-2960 cm⁻¹. The C-O stretching vibration of the aryl ether will produce a strong band, typically in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
Aromatic Ring: The C-H stretching vibrations of the naphthalene ring appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations cause a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (700-900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.
C-I Bond: The C-I stretching vibration is expected at a low frequency, typically in the range of 500-600 cm⁻¹, and may be weak in the IR spectrum.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |
| Methoxy (Ar-O-CH₃) | C-O Asymmetric Stretch | 1230 - 1270 |
| Methoxy (Ar-O-CH₃) | C-O Symmetric Stretch | 1020 - 1075 |
| Methoxy (-CH₃) | C-H Stretch | 2850 - 2960 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Iodo (C-I) | C-I Stretch | 500 - 600 |
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to support the assignment of experimental vibrational spectra for complex molecules. nih.gov
X-ray Crystallography for Solid-State Molecular Structure Determination
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-methoxy-1-nitronaphthalene (B3031550) and 1-iodo-4-methoxy-2-nitrobenzene, provides significant insight into its likely solid-state conformation. nih.govnih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering valuable data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Analysis of Intramolecular Distances and Bond Angles
The molecular geometry of this compound is dictated by the spatial arrangement of its substituents on the naphthalene core. In the related compound, 2-methoxy-1-nitronaphthalene, the asymmetric unit contains two independent molecules (A and B) which exhibit slight conformational differences. nih.gov In molecule A, the nitro group is twisted almost perpendicular to the naphthalene ring system, with a dihedral angle of 89.9 (2)°. nih.gov In molecule B, this angle is 65.9 (2)°. nih.gov The methoxy group's carbon atom shows only a small deviation from the naphthyl plane in both molecules. nih.gov
In the analogous structure of 1-Iodo-4-methoxy-2-nitrobenzene, the 12 non-hydrogen atoms are nearly co-planar, with a root-mean-square deviation of 0.016 Å. nih.gov A notable feature is the close intramolecular contact between the iodine atom and an oxygen atom of the nitro group (I···O), with a distance of 3.0295 (13) Å, which is significantly shorter than the sum of their van der Waals radii (3.50 Å). nih.gov This suggests a strong intramolecular interaction influencing the planarity of the molecule.
Interactive Table 1: Selected Intramolecular Data from Related Structures
| Related Compound | Feature | Value |
| 2-Methoxy-1-nitronaphthalene (Molecule A) | Dihedral Angle (Naphthalene Ring - NO₂) | 89.9 (2)° |
| 2-Methoxy-1-nitronaphthalene (Molecule B) | Dihedral Angle (Naphthalene Ring - NO₂) | 65.9 (2)° |
| 1-Iodo-4-methoxy-2-nitrobenzene | Intramolecular Distance (I···O) | 3.0295 (13) Å |
Data sourced from crystallographic studies of structurally similar compounds to infer the properties of this compound. nih.govnih.gov
Characterization of Supramolecular Interactions in Crystal Packing (e.g., C-H…O Hydrogen Bonds, π-π Stacking)
The arrangement of molecules in the crystal lattice is stabilized by a network of non-covalent interactions. For 2-methoxy-1-nitronaphthalene, the crystal structure is consolidated by weak C-H···O hydrogen bonds that link the alternating A and B molecules into chains. nih.gov Furthermore, π-π stacking interactions are observed between the naphthalene ring systems, with centroid-centroid distances ranging from 3.5863 (9) to 3.8048 (9) Å, further stabilizing the crystal packing. nih.gov
Similarly, the crystal packing of 1-iodo-4-methoxy-2-nitrobenzene features notable intermolecular forces. nih.gov Intermolecular I···O interactions (halogen bonds) with a distance of 3.3448 (13) Å link the molecules into zigzag chains. nih.gov These chains are assembled into layers by weak π-π interactions (centroid-centroid distance of 3.8416 (9) Å), and the layers are connected by C-H···O contacts. nih.gov The larger van der Waals radius of the iodine atom in the target compound, this compound, would likely lead to distinct packing patterns compared to non-iodinated analogues.
Interactive Table 2: Supramolecular Interactions in Related Crystal Structures
| Related Compound | Interaction Type | Key Distances / Features |
| 2-Methoxy-1-nitronaphthalene | C-H···O Hydrogen Bonds | Forms chains of alternating molecules. |
| 2-Methoxy-1-nitronaphthalene | π-π Stacking | Centroid-centroid distances: 3.5863 (9) - 3.8048 (9) Å. |
| 1-Iodo-4-methoxy-2-nitrobenzene | I···O Halogen Bonds | 3.3448 (13) Å; forms zigzag chains. |
| 1-Iodo-4-methoxy-2-nitrobenzene | π-π Stacking | Centroid-centroid distance: 3.8416 (9) Å. |
| 1-Iodo-4-methoxy-2-nitrobenzene | C-H···O Contacts | Connects layers of molecules. |
This data highlights the types of intermolecular forces likely to be present in the crystal structure of this compound. nih.govnih.gov
Electronic Circular Dichroism (ECD) and Related Chiroptical Techniques for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a sample. As this compound is an achiral molecule, it will not exhibit an ECD spectrum on its own. However, this compound contains strong chromophores—the nitronaphthalene system—which are critical for ECD analysis if this unit were incorporated into a chiral structure. nih.govnih.gov
The determination of absolute configuration using ECD often involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration. nih.gov Time-dependent density functional theory (TDDFT) has become a reliable method for calculating ECD spectra. nih.govresearchgate.net The process involves optimizing the molecule's conformation and then calculating the excitation energies and rotational strengths, which are simulated to generate the final spectrum. nih.gov For molecules with multiple chromophores, the exciton (B1674681) chirality method can be applied, which correlates the sign of the observed ECD signals (a "couplet") with the spatial arrangement of the chromophores. nih.gov While not directly applicable to the achiral title compound, these principles are fundamental for assigning the stereochemistry of chiral derivatives that could be synthesized from it.
Combined Spectroscopic Approaches for Comprehensive Structural Elucidation
The unambiguous structural determination of a synthesized compound like this compound relies on a combination of spectroscopic techniques. While X-ray crystallography provides the ultimate solid-state structure, other methods are essential for confirming the identity and purity in solution and for providing complementary information. uantwerpen.be
Typically, the synthesis of this compound, which can be achieved by iodinating 1-methoxy-4-nitronaphthalene (B51467), would be followed by a full suite of analytical validations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to verify the connectivity of atoms and the substitution pattern on the naphthalene ring. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition and molecular weight (329.09 g/mol ). bldpharm.com Infrared (IR) spectroscopy would identify characteristic functional groups, such as the nitro (NO₂) and methoxy (O-CH₃) groups. When combined, these spectroscopic data points, along with crystallographic analysis where possible, provide a comprehensive and definitive elucidation of the molecule's structure. uantwerpen.be
Theoretical and Computational Chemistry Applied to 2 Iodo 1 Methoxy 4 Nitronaphthalene
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting the electronic structure and properties of molecules from first principles. These calculations solve approximations of the Schrödinger equation to determine the electron density, from which various molecular properties can be derived. For a molecule like 2-iodo-1-methoxy-4-nitronaphthalene, these methods can provide deep insights into its geometry, stability, and electronic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's shape.
The presence of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups introduces rotational flexibility. The orientation of these groups relative to the naphthalene (B1677914) plane can lead to different conformers with distinct energies. The nitro group, for instance, may be twisted out of the naphthalene plane to minimize steric hindrance with adjacent substituents, a common feature in peri-substituted nitronaphthalenes. iau.ir Similarly, the methyl group of the methoxy substituent can adopt various orientations. Computational methods, such as those employing the M062X functional with a 6-311G(d,p) basis set, are effective for locating these stable conformers and determining their relative energies. iau.ir
Table 1: Illustrative Optimized Geometry Parameters for a Substituted Naphthalene Derivative (Note: This data is for a representative substituted naphthalene and not this compound. It serves to illustrate the type of data obtained from geometry optimization.)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-N (Nitro) | 1.48 Å |
| Bond Length | C-O (Methoxy) | 1.36 Å |
| Bond Length | C-I | 2.10 Å |
| Bond Angle | O-N-O | 124° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for Substituted Naphthalenes (Note: This data is illustrative, based on calculations of various naphthalene derivatives, and does not represent specific values for this compound.)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.15 | -1.78 | 4.37 |
| 1-Nitronaphthalene (B515781) | -6.89 | -2.95 | 3.94 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). Green and yellow areas represent intermediate, near-neutral potentials.
In this compound, the MEP map would clearly show a region of strong negative potential around the oxygen atoms of the nitro group, making it a site for hydrogen bonding or interaction with electrophiles. The area around the hydrogen atoms of the aromatic ring and the methoxy group would exhibit positive potential. Such maps are invaluable for predicting intermolecular interactions and the sites of chemical reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the properties of molecules in their electronically excited states. It is used to calculate vertical excitation energies, which correspond to the absorption of light, and to predict UV-Vis absorption spectra. researchgate.netrsc.org
For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations would likely reveal low-energy transitions corresponding to π → π* excitations within the naphthalene system, as well as charge-transfer transitions from the electron-donating methoxy group and naphthalene ring (HOMO) to the electron-accepting nitro group (LUMO). Understanding these excited states is crucial for applications in photochemistry and materials science. rsc.org
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed picture of molecular behavior, including conformational changes, solvent interactions, and vibrational motions.
An MD simulation of this compound, either in the gas phase or in a solvent, could reveal the dynamic behavior of the methoxy and nitro substituents. It would show how these groups rotate and vibrate at a given temperature, and how their conformations fluctuate over time. This is particularly important for understanding how the molecule explores its potential energy surface and how its average structure might differ from the static, minimum-energy structure obtained from geometry optimization. Such simulations are also foundational for studying the behavior of the molecule in complex environments, such as in solution or interacting with a biological target. acs.orgaps.org
Quantum Chemical Studies of Substituent Effects on Reactivity and Selectivity
The chemical properties of the naphthalene core in this compound are significantly modulated by its three substituents. Quantum chemical calculations can precisely quantify these effects. researchgate.netnih.gov
Nitro Group (-NO₂): As a strong electron-withdrawing group through both resonance and inductive effects, the nitro group deactivates the naphthalene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, particularly at the ortho and para positions. nih.gov
Iodine (-I): As a halogen, iodine is inductively electron-withdrawing but can be weakly electron-donating through resonance. It generally deactivates the ring towards electrophilic attack.
The interplay of these three substituents creates a complex pattern of reactivity and selectivity. For instance, the combined electron-withdrawing power of the nitro and iodo groups, contrasted with the electron-donating nature of the methoxy group, establishes a unique electronic profile across the molecule. DFT-based reactivity descriptors, such as Fukui functions or dual descriptors, can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the molecule with high precision. nih.gov
Steric and Electronic Influences of Iodo, Methoxy, and Nitro Groups
The chemical behavior of this compound is significantly governed by the interplay of steric and electronic effects of its constituent functional groups.
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group at position 1 increases the electron density of the naphthalene ring system through resonance, making the aromatic ring more susceptible to electrophilic attack. However, its presence also introduces steric bulk.
Nitro Group (-NO₂): Conversely, the nitro group at position 4 is a strong electron-withdrawing group. It deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. The presence of both an electron-donating and an electron-withdrawing group creates a "push-pull" system, leading to a polarized electronic environment within the molecule.
Iodo Group (-I): The iodine atom at position 2 introduces further electronic and steric complexity. Electronically, halogens are typically deactivating yet ortho-para directing. Its large van der Waals radius contributes significantly to steric hindrance around the adjacent methoxy group, which can influence reaction pathways and molecular conformation. The iodine atom also enhances the molecule's susceptibility to nucleophilic substitution reactions.
| Substituent | Position | Electronic Effect | Steric Effect |
| Methoxy (-OCH₃) | 1 | Electron-donating | Moderate |
| Iodo (-I) | 2 | Electron-withdrawing (inductive), Weakly deactivating | Significant |
| Nitro (-NO₂) | 4 | Strong electron-withdrawing | Moderate |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the reaction mechanisms involving this compound at a molecular level. By modeling the potential energy surface, researchers can identify transition states and intermediates, providing insights into the reaction pathways.
The synthesis of this compound involves the iodination of 1-methoxy-4-nitronaphthalene (B51467). Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energy profile of this reaction. This involves determining the energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state gives the activation barrier, a crucial parameter that determines the reaction rate.
For related compounds, such as β-nitrostyrene derivatives, a linear correlation has been observed between the calculated electronic barrier and the half-wave potential, indicating that computational methods can successfully predict reactivity trends. researchgate.net Similar calculations for this compound could elucidate the factors controlling the regioselectivity and efficiency of its synthesis.
Advanced Computational Models for Predicting Chemical Reactivity
Predicting the chemical reactivity of complex organic molecules is a significant challenge. Advanced computational models offer a promising avenue to address this.
Property-Encoded Surface Translator (PEST) descriptors are a set of computational tools used to predict the reactivity of chemical compounds. These descriptors are derived from the quantum mechanical properties of a molecule's surface. researchgate.net
A study on substituted naphthalenes demonstrated that PEST descriptors, calculated from B3LYP/6-31G* optimized structures, showed a significant correlation with experimentally determined reaction rate constants for peroxy acid treatment. researchgate.net Specifically, descriptors related to the local ionization potential and the gradient of the electronic kinetic energy were found to be good predictors of reactivity. researchgate.net This suggests that the PEST methodology could be a valuable tool for predicting the reaction outcomes of this compound in various chemical processes. researchgate.net
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
For instance, in 1-iodo-4-methoxy-2-nitrobenzene, a close intramolecular interaction between the iodine atom and an oxygen atom of the nitro group has been observed, with a distance significantly shorter than the sum of their van der Waals radii. nih.gov This type of interaction, known as a halogen bond, can play a crucial role in determining the molecular structure and crystal packing. It is plausible that a similar intramolecular I···O interaction exists in this compound, influencing its three-dimensional structure.
Excited State Optimization and Dynamic Correlation Effects in Nitronaphthalenes
The photophysical properties of nitronaphthalene derivatives are of considerable interest due to their applications in various fields. Understanding the behavior of these molecules upon photoexcitation requires sophisticated computational methods that can accurately describe their excited states.
Studies on 1-methoxy-4-nitronaphthalene have shown that upon photoexcitation, the molecule undergoes ultrafast intersystem crossing from the first singlet excited state (S₁) to a triplet state (Tₙ), followed by relaxation to the lowest energy triplet state (T₁). nih.gov This process is highly efficient and occurs on a femtosecond timescale. nih.gov
Computational studies using time-dependent density functional theory (TD-DFT) have been instrumental in characterizing the excited states involved in these processes. nih.govacs.org For instance, calculations have shown that the intersystem crossing in nitroaromatic compounds is often facilitated by an energy coincidence between the π-π* first singlet excited state and upper triplet states with n-π* character. nih.gov The inclusion of dynamic correlation effects in these calculations is crucial for obtaining accurate excited state geometries and energies. acs.org
Synthetic Applications and Utility As a Building Block
Role of 2-Iodo-1-methoxy-4-nitronaphthalene in the Synthesis of Complex Organic Molecules
The inherent reactivity of this compound positions it as a key intermediate for the elaboration of more complex structures. The interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing nitro group, and the reactive iodo group governs its utility as a precursor for a variety of organic compounds.
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide array of substituents at the 2-position of the naphthalene (B1677914) ring, a critical step in the synthesis of polysubstituted naphthalenes. Halogenated naphthalenes are valuable intermediates in organic synthesis, particularly due to their utility in palladium-catalyzed coupling reactions nih.gov. These reactions are fundamental to fine chemical synthesis, enabling the precise construction of intricate molecular structures nbinno.com.
The presence of the methoxy and nitro groups can influence the reactivity of the C-I bond and the regioselectivity of subsequent reactions. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the naphthalene ring, potentially influencing the oxidative addition step in catalytic cycles.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Cross-Coupling Reaction | Reagent/Catalyst | Potential Product |
| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | 2-Aryl/vinyl-1-methoxy-4-nitronaphthalene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-1-methoxy-4-nitronaphthalene |
| Heck Coupling | Alkene, Pd catalyst, base | 2-Alkenyl-1-methoxy-4-nitronaphthalene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-1-methoxy-4-nitronaphthalene derivative |
| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/aryl/vinyl-1-methoxy-4-nitronaphthalene |
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings researchgate.net. Substituted naphthalenes serve as fundamental building blocks for the synthesis of more complex PAHs. Through reactions such as palladium-catalyzed annulation, this compound can be used to construct larger fused aromatic systems thieme-connect.com. For instance, reaction with alkynes can lead to the formation of phenanthrene or anthracene derivatives. The substituents on the initial naphthalene ring become integral parts of the final PAH, influencing its electronic and photophysical properties.
Furthermore, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. The functional groups present can be manipulated to facilitate cyclization reactions. For example, the nitro group can be reduced to an amine, which can then participate in condensation reactions with carbonyl compounds to form nitrogen-containing heterocycles. The methoxy group can be cleaved to a hydroxyl group, which can act as a nucleophile in the formation of oxygen-containing heterocycles organic-chemistry.org.
Rational Design of Naphthalene-Based Scaffolds for Specific Chemical Transformations
The naphthalene core provides a rigid and planar scaffold that can be strategically functionalized to direct specific chemical transformations. The substituents on this compound play a crucial role in this rational design. The methoxy and nitro groups can act as directing groups in electrophilic aromatic substitution reactions, controlling the position of further functionalization on the naphthalene ring system.
Moreover, the development of methods for the regioselective synthesis of polysubstituted naphthalene derivatives is an area of significant interest nih.gov. By leveraging the existing substitution pattern of this compound, chemists can design synthetic routes to access specific isomers of more complex naphthalene derivatives that would be difficult to obtain through other methods.
Development of Catalytic Systems Utilizing Functionalized Naphthalenes
Functionalized naphthalenes are not only synthetic targets but can also serve as ligands or components of catalytic systems. For instance, naphthalene diimides have been explored for their applications in catalysis through anion-π interactions nih.gov. While not a diimide itself, the electron-deficient nature of the naphthalene ring in this compound, due to the nitro group, suggests its potential for use in designing novel organocatalysts.
Recent research has focused on the development of ruthenium-catalyzed three-component tandem reactions for the functionalization of naphthalenes, offering a modular and concise strategy for accessing complex and valuable multifunctional naphthalenes rsc.org. The unique electronic profile of this compound could make it an interesting substrate or ligand precursor for such catalytic systems.
Advanced Organic Synthesis Methodologies Enabled by Substituted Naphthalene Intermediates
Substituted naphthalenes are key intermediates in a variety of advanced organic synthesis methodologies. The development of new synthetic routes to these compounds is crucial for expanding the toolbox of organic chemists. Aryne intermediates, for example, are versatile reactive species used in the synthesis of natural products and polymers nih.gov. Precursors to naphthynes can be synthesized through methods like the benzannulation of halogenated silylalkynes, providing access to highly functionalized naphthalene systems nih.gov.
The C-H functionalization of naphthalene has emerged as a powerful technique for late-stage modification, avoiding the need for complex starting materials rsc.org. The directing groups present on this compound could be exploited to achieve site-selective C-H activation, allowing for the introduction of new functional groups at specific positions on the naphthalene core. This approach offers a more efficient and atom-economical way to synthesize complex naphthalene derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Iodo-1-methoxy-4-nitronaphthalene, and how can competing side reactions be minimized?
- Methodology : A common approach involves sequential functionalization of naphthalene derivatives. For example, nitration of 1-methoxynaphthalene (precursor) at the 4-position, followed by iodination at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Side reactions (e.g., over-nitration or diiodination) are mitigated by optimizing stoichiometry, reaction temperature (e.g., 0–5°C for iodination), and solvent polarity (e.g., dichloromethane or acetic acid) .
- Validation : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity via (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodology :
- Chromatography : Column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) isolates the product from nitro- or methoxy-containing byproducts .
- Spectroscopy :
- : Aromatic protons at δ 8.5–7.2 ppm (integration ratio confirms substitution pattern) .
- IR : Nitro group absorption at ~1520 cm, methoxy C–O stretch at ~1250 cm .
- Elemental Analysis : Matches calculated CHINO composition .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Risk Mitigation :
- Toxicology : Nitroaromatics and iodinated compounds may exhibit mutagenicity. Use fume hoods, nitrile gloves, and lab coats. Avoid prolonged inhalation or skin contact .
- Storage : Store in amber vials at 2–8°C to prevent photodegradation and thermal decomposition. Monitor for iodine liberation (purple vapors) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of iodination in 1-methoxy-4-nitronaphthalene derivatives?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to calculate electron density maps and Fukui indices. The 2-position’s electron deficiency (due to nitro and methoxy meta-directing effects) favors electrophilic iodination .
- Validation : Compare computational results with experimental chemical shifts and X-ray crystallography data (e.g., bond lengths/angles) .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Challenges : Heavy iodine atoms cause strong X-ray absorption, complicating data collection. Crystal twinning or disorder in nitro/methoxy groups may reduce refinement accuracy .
- Solutions :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
- Refinement : SHELXL-2018 for anisotropic displacement parameters and TWIN/BASF commands to model twinning .
Q. How can contradictory spectral data (e.g., unexpected peaks) be systematically analyzed for this compound?
- Troubleshooting Workflow :
Purity Check : Re-run HRMS and elemental analysis to rule out impurities.
Dynamic Effects : Assess signal broadening via variable-temperature NMR (e.g., conformational flexibility of methoxy groups) .
X-ray Validation : Resolve ambiguities via single-crystal diffraction to confirm substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
